Mao A/hsp90-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao A/hsp90-IN-1 is a dual inhibitor targeting both monoamine oxidase A (MAO A) and heat shock protein 90 (HSP90). This compound has shown significant potential in inhibiting the growth of glioblastoma cells by targeting these two critical proteins. Monoamine oxidase A is an enzyme involved in the breakdown of neurotransmitters, while heat shock protein 90 is a molecular chaperone that assists in the proper folding and function of various client proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mao A/hsp90-IN-1 involves the conjugation of N-methylpropargylamine with 4-isopropylresorcinol. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific steps and conditions for the synthesis are detailed in the literature .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Mao A/hsp90-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Mao A/hsp90-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of MAO A and HSP90.
Biology: Investigated for its effects on cellular processes involving MAO A and HSP90.
Medicine: Explored as a potential therapeutic agent for treating glioblastoma and other cancers by inhibiting tumor growth and immune escape mechanisms.
Wirkmechanismus
Mao A/hsp90-IN-1 exerts its effects by inhibiting the activity of both MAO A and HSP90. The inhibition of MAO A reduces the breakdown of neurotransmitters, while the inhibition of HSP90 disrupts the proper folding and function of client proteins involved in tumor growth and survival. This dual inhibition leads to decreased tumor cell proliferation and increased sensitivity to immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clorgyline: A selective MAO A inhibitor.
Geldanamycin: An HSP90 inhibitor.
Pimitespib: Another HSP90 inhibitor with strong binding affinity.
Uniqueness
Mao A/hsp90-IN-1 is unique due to its dual inhibitory action on both MAO A and HSP90, making it a potent compound for targeting multiple pathways involved in tumor growth and immune escape. This dual action sets it apart from other compounds that typically target only one of these proteins .
Eigenschaften
Molekularformel |
C24H29ClN2O4 |
---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]phenyl]-2,4-dihydroxy-N-methyl-5-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H29ClN2O4/c1-6-10-26(4)11-7-12-31-23-9-8-17(13-20(23)25)27(5)24(30)19-14-18(16(2)3)21(28)15-22(19)29/h1,8-9,13-16,28-29H,7,10-12H2,2-5H3 |
InChI-Schlüssel |
JHKZNXCXUMFEOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1O)O)C(=O)N(C)C2=CC(=C(C=C2)OCCCN(C)CC#C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.